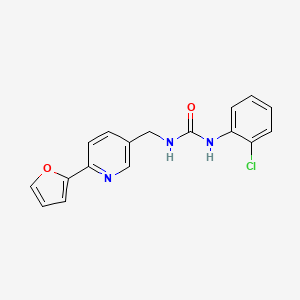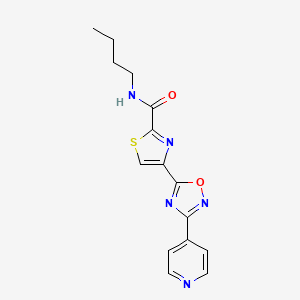![molecular formula C31H24N4O3 B2860459 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 478342-86-8](/img/structure/B2860459.png)
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-2H-chromene-3-carboxamide” is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound . This group is often found in various important biological molecules and therapeutic agents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzimidazole group and the chromene group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole group attached to a phenyl group, and a chromene group attached to a carboxamide group. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzimidazole and chromene groups could potentially undergo various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis routes and chemical properties of compounds related to the specified chemical structure. For instance, Kovalenko et al. (1998) demonstrated the recyclization of 2-iminocoumarin-3-carboxamide to produce compounds with 3-(1H-benzimidazol-2-yl) coumarins through reactions with o-phenylenediamines and o-amino(thio)phenols, presenting an analytical comparison of synthetic routes (Kovalenko et al., 1998). Similarly, Azab and Latif (2012) developed a method for synthesizing a series of functionalized chromenes starting from 2-imino-N-phenyl-2H-chromene-3-carbox-amide, which led to the creation of various heterocyclic compounds with potential biological activities (Azab & Latif, 2012).
Biological Evaluation
The biological activities of benzimidazole derivatives have been widely studied. Ravindernath et al. (2013) described the synthesis of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones, highlighting their antimicrobial and antioxidant activities. This research underscores the potential therapeutic applications of these compounds (Ravindernath et al., 2013). Furthermore, the synthesis and characterization of copper(II) complexes derived from benzimidazole containing compounds by Paul et al. (2015) demonstrated their significant in vitro cytotoxic effect against several cancer cell lines, suggesting the potential for cancer therapy applications (Paul et al., 2015).
Fluorescence and Electro-optical Properties
Syzova et al. (2004) investigated bichromophoric fluorescent dyes with rigid molecular structures, including those based on benzimidazole moieties. They studied the fluorescence properties of these compounds in various solvents, revealing insights into their application as fluorescence probes sensitive to the polarity and pH of their environment (Syzova et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-ethoxyphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O3/c1-2-37-28-14-8-6-12-26(28)35-31-23(19-21-9-3-7-13-27(21)38-31)30(36)32-22-17-15-20(16-18-22)29-33-24-10-4-5-11-25(24)34-29/h3-19H,2H2,1H3,(H,32,36)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJKVJOVNUIKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2860376.png)
![8-(4-(2-methoxyethoxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860379.png)


![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2860383.png)




![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2860389.png)
![3-(Dimethylamino)-1-{3-[2-(4-tertbutoxycarbonylpiperazin-1-yl)ethoxy]phenyl}-prop-2-ene-1-one cis/trans isomers](/img/structure/B2860390.png)


